molecular formula C20H40OSn B14486822 Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-71-7

Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane

Cat. No.: B14486822
CAS No.: 65286-71-7
M. Wt: 415.2 g/mol
InChI Key: VEYCLAFQQHYCHF-UHFFFAOYSA-N
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Description

Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is an organotin compound with the molecular formula C20H40OSn. . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety containing an oxirane ring and an allyl group. Organotin compounds are widely studied due to their applications in organic synthesis, catalysis, and materials science.

Preparation Methods

The synthesis of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves multiple steps. One common method includes the reaction of allyltributyltin with an epoxide precursor under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods for organotin compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the tin center to lower oxidation states.

    Substitution: The butyl groups or the organic moiety can be substituted with other functional groups using appropriate reagents.

    Addition: The allyl group can participate in addition reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials where organotin catalysts are required.

Mechanism of Action

The mechanism of action of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, facilitating catalytic processes. The oxirane ring and allyl group can undergo ring-opening and addition reactions, respectively, contributing to the compound’s reactivity. The pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can be compared with other organotin compounds such as:

Properties

CAS No.

65286-71-7

Molecular Formula

C20H40OSn

Molecular Weight

415.2 g/mol

IUPAC Name

tributyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane

InChI

InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-4-2;/h3H,1-2,4-7H2;3*1,3-4H2,2H3;

InChI Key

VEYCLAFQQHYCHF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC1(CO1)CC=C

Origin of Product

United States

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